9-(2-chloro-5-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-chloro-5-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic organic chemistry. This compound is characterized by its unique triazoloquinazoline scaffold, which is known for its diverse pharmacological activities.
Preparation Methods
The synthesis of 9-(2-chloro-5-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with substituted quinazolinones under specific conditions . Industrial production methods often employ optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature settings .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert nitro groups to amines.
Substitution: Halogenation and nitration reactions are common, where halogen atoms or nitro groups are introduced into the molecule.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents under controlled temperatures and pressures.
Scientific Research Applications
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
When compared to other similar compounds, 9-(2-chloro-5-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one stands out due to its unique structural features and pharmacological activities:
Similar Compounds: Includes other triazoloquinazoline derivatives and pyrazoloquinazoline compounds.
Uniqueness: Its specific substitution pattern and the presence of both chloro and nitro groups contribute to its distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C15H12ClN5O3 |
---|---|
Molecular Weight |
345.74 g/mol |
IUPAC Name |
9-(2-chloro-5-nitrophenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C15H12ClN5O3/c16-10-5-4-8(21(23)24)6-9(10)14-13-11(2-1-3-12(13)22)19-15-17-7-18-20(14)15/h4-7,14H,1-3H2,(H,17,18,19) |
InChI Key |
JPIUEIKISYXEON-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(N3C(=NC=N3)N2)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.